molecular formula C16H15NO3 B6030393 5,5-dimethyl-2-(2-oxo-1H-indol-3-ylidene)cyclohexane-1,3-dione

5,5-dimethyl-2-(2-oxo-1H-indol-3-ylidene)cyclohexane-1,3-dione

Cat. No.: B6030393
M. Wt: 269.29 g/mol
InChI Key: CYNIUDARVDCKIH-UHFFFAOYSA-N
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Description

5,5-dimethyl-2-(2-oxo-1H-indol-3-ylidene)cyclohexane-1,3-dione is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-(2-oxo-1H-indol-3-ylidene)cyclohexane-1,3-dione typically involves the condensation of cyclohexane-1,3-dione with an indole derivative. One common method is the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole moiety . The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst, yielding the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-2-(2-oxo-1H-indol-3-ylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-rich π-electrons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

5,5-dimethyl-2-(2-oxo-1H-indol-3-ylidene)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-(2-oxo-1H-indol-3-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors with high affinity, influencing various biological processes . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

5,5-dimethyl-2-(2-oxo-1H-indol-3-ylidene)cyclohexane-1,3-dione is unique due to its fused cyclohexane and indole rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5,5-dimethyl-2-(2-oxo-1H-indol-3-ylidene)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-16(2)7-11(18)14(12(19)8-16)13-9-5-3-4-6-10(9)17-15(13)20/h3-6H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNIUDARVDCKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C2C3=CC=CC=C3NC2=O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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